Macrozamin

Description

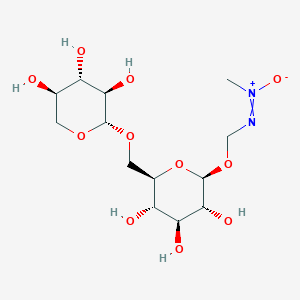

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H24N2O11 |

|---|---|

Poids moléculaire |

384.34 g/mol |

Nom IUPAC |

methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium |

InChI |

InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/t5-,6-,7+,8-,9+,10-,11-,12+,13-/m1/s1 |

Clé InChI |

DQCANINXHQSIAW-OCFMYHKXSA-N |

SMILES |

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |

SMILES isomérique |

C[N+](=NCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)[O-] |

SMILES canonique |

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |

Synonymes |

macrozamin methylazoxymethanol-beta-primeveroside |

Origine du produit |

United States |

Foundational & Exploratory

Macrozamin in Cycads: A Technical Guide to Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrozamin is a naturally occurring azoxyglycoside found exclusively in cycads, a group of ancient seed plants. It is a potent toxin and, along with the related compound cycasin, is responsible for the characteristic toxicity of these plants. This compound is a glycoside of methylazoxymethanol (B1197960) (MAM), with the sugar moiety being primeverose. The aglycone, MAM, is a known carcinogen, mutagen, and teratogen, making the study of its natural sources and distribution critical for toxicology, pharmacology, and drug development. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative distribution within various cycad species and tissues, and the experimental protocols for its analysis.

Natural Sources and Distribution of this compound in Cycads

This compound and other azoxyglycosides have been identified in all genera of cycads and in virtually all plant tissues that have been examined, including seeds, leaves, pollen, cones, roots, and stems.[1] The concentration of these toxins can vary significantly between species, individual plants, and different tissues of the same plant.

Distribution Across Cycad Genera

This compound has been identified in a wide range of cycad genera, including Macrozamia, Encephalartos, Cycas, Bowenia, and Zamia. While both this compound and cycasin (the glucose-containing counterpart) are often found together, the dominant azoxyglycoside can differ between genera and species. For instance, this compound is the principal toxic component in many Australian Macrozamia species and some African Encephalartos species.[2]

Quantitative Distribution of this compound and Related Azoxyglycosides

The following tables summarize the quantitative data on this compound and total azoxyglycoside content in various cycad species and tissues, compiled from multiple studies. Concentrations are expressed as a percentage of the tissue's weight.

Table 1: this compound and Cycasin Content in the Leaves of Various Cycad Species

| Genus | Species | This compound (% fresh weight) | Cycasin (% fresh weight) | Reference |

| Bowenia | spectabilis | 0.08 | 0.15 | Yagi, 2004 |

| serrulata | 0.07 | 0.12 | Yagi, 2004 | |

| Lepidozamia | hopei | 0.05 | 0.05 | Yagi, 2004 |

| peroffskyana | 0.06 | 0.04 | Yagi, 2004 | |

| Microcycas | calocoma | 0.03 | 0.09 | Yagi, 2004 |

| Stangeria | eriopus | 0.02 | 0.11 | Yagi, 2004 |

| Encephalartos | villosus | 0.01 | 0.01 | Yagi, 2004 |

| Dioon | edule | - | - | Yagi, 2004 |

| Zamia | furfuracea | - | - | Yagi, 2004 |

| Ceratozamia | mexicana | - | 0.02 | Yagi, 2004 |

| Macrozamia | miquelii | - | 0.03 | Yagi, 2004 |

| Cycas | revoluta | - | 0.02 | Yagi, 2004 |

Note: "-" indicates that the compound was not detected in the mature leaves of the species in this particular study.

Table 2: Azoxyglycoside Content in Cycad Seeds

| Genus | Species | Tissue | Compound | Concentration (% of moist/fresh weight) | Reference |

| Encephalartos | altensteinii | Seed | This compound | 0.03 | Yagi, 2004 |

| Seed | Cycasin | 0.01 | Yagi, 2004 | ||

| lehmannii | Seed | This compound | 0.02 | Yagi, 2004 | |

| Seed | Cycasin | 0.01 | Yagi, 2004 | ||

| longifolius | Seed | This compound | 0.04 | Yagi, 2004 | |

| Seed | Cycasin | 0.02 | Yagi, 2004 | ||

| villosus | Seed | This compound | 0.05 | Yagi, 2004 | |

| Seed | Cycasin | 0.02 | Yagi, 2004 | ||

| Cycas | media | Kernel (moist) | This compound | 0.4 - 0.6 | Riggs, 1954 |

| Bowenia | serrata | Kernel (moist) | This compound | 0.4 - 0.6 | Riggs, 1954 |

| Macrozamia | miquelii | Kernel (moist) | This compound | 0.4 - 0.6 | Riggs, 1954 |

| Seed Endosperm (fresh) | Cycasin | 0.34 | Hall & Walter, 2014 | ||

| Sarcotesta | Cycasin | Not Detected | Hall & Walter, 2014 | ||

| Cycas | ophiolitica | Seed Endosperm (fresh) | Cycasin | 0.28 | Hall & Walter, 2014 |

| Sarcotesta | Cycasin | Trace | Hall & Walter, 2014 |

Generally, the concentration of azoxyglycosides is highest in the seeds (kernels), which is consistent with their role as a chemical defense against predation. The fleshy outer layer of the seed, the sarcotesta, often has significantly lower or undetectable levels of these toxins, which may encourage animal dispersal of the intact, toxic kernel.[3]

Caption: Generalized distribution of this compound in cycad tissues.

Experimental Protocols for this compound Analysis

The quantification of this compound in cycad tissues is primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of this compound from Plant Tissue

A generalized protocol for the extraction of this compound from cycad tissues for subsequent analysis is as follows:

-

Sample Preparation: Fresh plant material (e.g., seed kernels, leaves) is collected and immediately frozen in liquid nitrogen or freeze-dried to prevent enzymatic degradation of the target compounds. The tissue is then ground to a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent. Methanol (B129727) or aqueous methanol is commonly used. The extraction can be performed through maceration, sonication, or Soxhlet extraction to ensure efficient recovery of the polar glycoside.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be employed. A C18 or similar reversed-phase cartridge can be used to remove non-polar compounds, with the polar this compound eluting in the aqueous/methanolic fraction.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a robust and widely used method for the quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is often suitable. Alternatively, an amide column (e.g., YMC-PA03) has been shown to be effective for azoxyglycoside separation.[4]

-

Mobile Phase: A gradient or isocratic elution using a mixture of water and a polar organic solvent like methanol or acetonitrile. The exact composition will depend on the column and specific separation requirements.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at 215 nm, which corresponds to the absorbance maximum of the azoxy functional group.[5]

-

Quantification: this compound concentration is determined by comparing the peak area of the sample to a calibration curve generated using a purified this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can also be used for the analysis of this compound, typically after a derivatization step to increase its volatility.

-

Derivatization: The hydroxyl groups of the sugar moiety in this compound are converted to more volatile silyl (B83357) ethers. This is commonly achieved by reacting the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection depending on the concentration.

-

Temperature Program: A temperature gradient is used to separate the components of the derivatized extract.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification is based on the retention time and the fragmentation pattern of the derivatized this compound, which is compared to a standard or a library of mass spectra.

-

Caption: A typical experimental workflow for the analysis of this compound.

Biochemical Pathway of this compound

This compound is an azoxyglycoside, meaning it consists of a sugar molecule attached to an aglycone, methylazoxymethanol (MAM). The biosynthesis of these compounds in cycads is not fully elucidated, but it is understood to occur in two main stages: the formation of the MAM aglycone and its subsequent glycosylation.

Hypothetical Biosynthesis of Methylazoxymethanol (MAM)

The de novo biosynthesis of the azoxy functional group in plants is not well-documented. However, studies on the biosynthesis of azoxy compounds in bacteria suggest a pathway involving the oxidation of a hydrazine (B178648) intermediate. A plausible hypothetical pathway in cycads could involve the following steps:

-

N-N Bond Formation: Formation of a hydrazine derivative from an amino acid or other nitrogen-containing precursor.

-

Oxidation: Stepwise oxidation of the hydrazine to form a diazene (B1210634) (azo) compound, followed by further oxidation to a diazene N-oxide (azoxy) compound.

Glycosylation of MAM

Once MAM is synthesized, it is glycosylated to form this compound. This process is catalyzed by glycosyltransferases. In the case of the related compound cycasin, the enzyme UDP-glucosyltransferase has been identified as being responsible for attaching glucose to MAM. A similar enzyme, likely a UDP-glycosyltransferase with specificity for primeverose, would be responsible for the synthesis of this compound.

Caption: Plausible biosynthetic pathway of this compound and its activation.

Conclusion

This compound is a significant natural product found throughout the Cycadales. Its high concentration in seeds underscores its ecological role as a defensive compound. The analytical methods outlined in this guide, particularly HPLC-UV, provide reliable means for the quantification of this compound in various cycad tissues. A deeper understanding of its distribution and biosynthesis is crucial for assessing the toxicological risks associated with cycads and for exploring the potential pharmacological applications of its unique chemical structure. Further research is needed to fully elucidate the biosynthetic pathway of the methylazoxymethanol aglycone in these ancient plants.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Notes on the toxicity and carcinogenicity of some South African cycad species with special reference to that of Encephalartos lanatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azoxyglycoside content and beta-glycosidase activities in leaves of various cycads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Biosynthesis of the Azoxy Compound Azodyrecin from Streptomyces mirabilis P8-A2 - figshare - Figshare [figshare.com]

The Hypothesized Biosynthesis of Macrozamin in Macrozamia Species: A Technical Guide

Executive Summary

Macrozamin is a potent neurotoxic azoxyglycoside found in various species of the genus Macrozamia. As a secondary metabolite, its biosynthesis is of significant interest for toxicological, ecological, and pharmaceutical research. This document provides a technical overview of the current understanding and hypothesized biosynthetic pathway of this compound. It is critical to note that the complete enzymatic pathway has not been fully elucidated in Macrozamia. The pathway presented herein is a composite model based on the known biosynthesis of the related compound cycasin, general principles of secondary metabolism in plants, and recent insights into azoxy bond formation in other organisms. This guide summarizes the available quantitative data on this compound concentrations, outlines generalized experimental protocols for its study, and provides visualizations of the proposed biochemical routes and analytical workflows.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the reactive aglycone, methylazoxymethanol (B1197960) (MAM), and the subsequent glycosylation to form the final, stable this compound molecule.

Stage 1: Biosynthesis of the Aglycone - Methylazoxymethanol (MAM)

The precise precursors and enzymatic steps leading to the formation of MAM in plants remain enigmatic. However, based on its structure (CH₃-N=N(O)-CH₂OH), the pathway likely originates from amino acid metabolism. A plausible hypothesis involves the modification of an amino acid, such as L-alanine or L-arginine, through a series of oxidative and rearrangement reactions to form the characteristic azoxy functional group.

Recent studies on bacterial azoxy compound biosynthesis have revealed enzymatic cascades involving hydrazine (B178648) synthases and nonheme diiron azoxy synthases that convert unstable intermediates into an azoxy product through a hydrazine-azo-azoxy pathway.[1] While these specific enzymes have not been identified in Macrozamia, it is conceivable that plants utilize a convergent evolutionary strategy involving analogous enzyme families, such as N-oxygenases or cytochrome P450s, to achieve the N-N bond formation and subsequent oxidation required to produce MAM.

Stage 2: Glycosylation of Methylazoxymethanol (MAM)

Once formed, the toxic and unstable MAM aglycone is stabilized through glycosylation. This compound is the β-primeveroside of MAM, meaning it contains a disaccharide, primeverose (a xylose molecule linked to a glucose molecule), attached to the hydroxyl group of MAM. This glycosylation process is likely a two-step enzymatic reaction catalyzed by specific UDP-glycosyltransferases (UGTs).

-

Glucosylation: The first step is the transfer of a glucose molecule from UDP-glucose to MAM, forming the intermediate compound cycasin (the β-glucoside of MAM). This reaction is catalyzed by a UDP-glucosyltransferase. An analogous enzyme has been suggested to be responsible for cycasin synthesis in cycads.[2][3]

-

Xylosylation: The second step involves the transfer of a xylose molecule from UDP-xylose to the glucose moiety of cycasin. This reaction, catalyzed by a distinct UDP-xylosyltransferase, forms the β-1,6 linkage characteristic of primeverose, yielding the final this compound product.

This two-step glycosylation sequesters the reactive MAM, rendering the final this compound molecule stable for storage within the plant tissues.

Visualizing the Pathway and Relationships

Hypothesized Biosynthetic Pathway of this compound

Caption: Hypothesized biosynthetic pathway of this compound from amino acid precursors.

Relationship Between Key Azoxyglycosides

Caption: The structural relationship between MAM, cycasin, and this compound.

Quantitative Data

Direct quantitative data on the enzymatic kinetics of the this compound biosynthetic pathway is not available in the current literature. However, several studies have quantified the concentration of this compound and related compounds in various cycad species. This data provides a valuable baseline for understanding the accumulation of these toxins.

| Species | Tissue | Compound | Concentration (% of fresh weight) | Reference |

| Macrozamia miquelii | Kernels (Endosperm) | This compound | 0.4 - 0.6% | [4] |

| Macrozamia miquelii | Endosperm | Cycasin | 0.34% | [5] |

| Macrozamia riedlei | Sarcotesta | This compound | 3.88% | [6] |

| Bowenia serrata | Kernels | This compound | 0.4 - 0.6% | [4] |

| Cycas media | Kernels | This compound | 0.4 - 0.6% | [4] |

Experimental Protocols

As the specific enzymes have not been isolated, protocols for their characterization are not available. The following is a generalized protocol for the extraction and analysis of azoxyglycosides from Macrozamia tissues, adapted from methodologies reported in the literature for cycad toxin analysis.[5][7]

Protocol: Extraction and HPLC Quantification of this compound

-

Tissue Homogenization:

-

Weigh approximately 1.0 g of fresh Macrozamia tissue (e.g., kernels, leaves).

-

Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powder to a 15 mL centrifuge tube.

-

-

Extraction:

-

Add 10 mL of 70% methanol (B129727) to the powdered tissue.

-

Vortex vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4,000 x g for 15 minutes.

-

Carefully collect the supernatant. Repeat the extraction on the pellet with an additional 10 mL of 70% methanol and combine the supernatants.

-

-

Sample Cleanup (Optional but Recommended):

-

Pass the combined supernatant through a C18 Solid Phase Extraction (SPE) cartridge to remove non-polar compounds.

-

Wash the cartridge with water, then elute the azoxyglycosides with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of mobile phase.

-

-

HPLC Analysis:

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Inject 10-20 µL of the sample onto an HPLC system.

-

Column: Use a suitable column for polar compounds, such as an amide or a C18 column under aqueous normal-phase conditions. A YMC-Pack PA03 amide column has been reported for this purpose.[7]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Detection: Monitor the eluent using a UV detector at approximately 215-220 nm.

-

Quantification: Compare the peak area of the sample with that of a this compound analytical standard curve of known concentrations to determine the concentration in the original tissue.

-

Experimental Workflow Diagram

Caption: Generalized workflow for the extraction and analysis of this compound.

Conclusion and Future Directions

The biosynthesis of this compound in Macrozamia species is an under-researched area of plant secondary metabolism. While a plausible pathway involving the formation of the MAM aglycone followed by a two-step glycosylation can be hypothesized, it lacks direct experimental validation. Future research should prioritize the identification and characterization of the key enzymes involved, particularly the putative N-oxygenases responsible for azoxy bond formation and the specific UDP-glycosyltransferases that construct the primeverose sugar moiety. Techniques such as transcriptomics, proteomics, and precursor feeding studies with isotopically labeled intermediates will be essential to fully elucidate this important biosynthetic pathway.[8][9] A complete understanding will not only shed light on the evolution of chemical defense in ancient plant lineages but also provide tools for the potential biotechnological production of related compounds.

References

- 1. Conserved Enzymatic Cascade for Bacterial Azoxy Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. The ancient practice of Macrozamia pit processing in southwestern Australia [anthropologyfromtheshed.com]

- 7. Azoxyglycoside content and beta-glycosidase activities in leaves of various cycads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arabjchem.org [arabjchem.org]

- 9. researchgate.net [researchgate.net]

The Unseen Threat: A Technical Guide to the Toxicokinetics and Metabolism of Macrozamin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrozamin, a naturally occurring azoxyglycoside found in plants of the Cycadaceae, Stangeriaceae, and Zamiaceae families, represents a significant toxicological concern due to its carcinogenic, mutagenic, teratogenic, and neurotoxic properties. As a primeveroside of methylazoxymethanol (B1197960) (MAM), its toxicity is intrinsically linked to its metabolic activation. This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics and metabolism of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and oncology.

Toxicokinetics: The Journey of this compound in the Body

The biological effects of this compound are dictated by its absorption, distribution, metabolism, and excretion (ADME). While specific quantitative toxicokinetic data for this compound is limited in the current literature, the well-studied related compound, cycasin, provides a foundational understanding of its likely in vivo behavior.

Absorption

This compound, being a glycoside, is likely absorbed from the gastrointestinal tract. The structurally similar compound, cycasin, is known to be transported by the intestinal Na+/glucose cotransporter, although with a lower affinity than D-glucose.[1] It is plausible that this compound utilizes similar transport mechanisms. The oral bioavailability of this compound has not been quantitatively determined, but its toxicity upon ingestion suggests significant absorption.

Distribution

Following absorption, this compound is distributed throughout the body via the bloodstream. The volume of distribution for this compound has not been reported. For its toxic aglycone, methylazoxymethanol (MAM), distribution is a critical factor in its organ-specific toxicity. MAM is capable of crossing the blood-brain barrier, contributing to its neurotoxic effects.[1]

Metabolism: The Activation of a Toxin

The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation to the highly reactive aglycone, methylazoxymethanol (MAM). This bioactivation is a critical step in its mechanism of toxicity.

Metabolic Activation Pathway of this compound

Caption: Metabolic activation of this compound to its ultimate toxic metabolite.

The initial step in this compound's metabolism is its conversion to cycasin.[1] The key activation step is the hydrolysis of the β-glycosidic bond of cycasin, which releases the unstable aglycone, MAM. This hydrolysis is primarily catalyzed by β-glucosidase enzymes.[2] These enzymes are present in various sources, including:

-

Gut Microbiota: The intestinal microflora is a major site of cycasin and, by extension, this compound metabolism. Bacteria in the gut produce β-glucosidases that efficiently hydrolyze the glycosidic linkage.[3]

-

Liver: The liver also possesses β-glucosidase activity and can contribute to the formation of MAM.[1]

-

Plant Tissues: The cycad plants themselves contain β-glucosidases, which can release MAM if the plant material is damaged.[2]

Once formed, MAM is a highly reactive molecule that does not require further enzymatic conversion to exert its toxic effects. It is considered the ultimate carcinogen.[3] MAM can spontaneously decompose to form a methyldiazonium ion, a potent alkylating agent. This electrophilic species can then react with nucleophilic sites on cellular macromolecules, most notably DNA. The formation of DNA adducts, such as 7-methylguanine, is a critical event in the initiation of carcinogenesis.[4]

Excretion

The excretion routes for this compound and its metabolites have not been fully characterized. It is anticipated that unchanged this compound, its metabolites including MAM, and their conjugates (e.g., glucuronides) are eliminated from the body through urine and feces. The relative contribution of each route is currently unknown.

Quantitative Toxicokinetic Data

A significant gap in the literature is the lack of specific quantitative toxicokinetic parameters for this compound. The following table highlights the unavailable data, which represents a critical area for future research.

| Parameter | Value | Species | Route of Administration | Reference |

| Absorption | ||||

| Bioavailability (F) | Not Reported | |||

| Absorption Rate Constant (Ka) | Not Reported | |||

| Time to Maximum Concentration (Tmax) | Not Reported | |||

| Maximum Concentration (Cmax) | Not Reported | |||

| Distribution | ||||

| Volume of Distribution (Vd) | Not Reported | |||

| Elimination | ||||

| Clearance (CL) | Not Reported | |||

| Elimination Half-life (t½) | Not Reported | |||

| Excretion | ||||

| Percentage Excreted in Urine | Not Reported | |||

| Percentage Excreted in Feces | Not Reported | |||

| Percentage Excreted in Bile | Not Reported |

Experimental Protocols

In Vitro Metabolism Study Using Liver Microsomes

This protocol is designed to investigate the metabolism of this compound by hepatic enzymes, primarily cytochrome P450s, although β-glucosidase activity may also be present.

Workflow for In Vitro Metabolism of this compound

Caption: A generalized workflow for studying the in vitro metabolism of this compound.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the liver microsomes (e.g., from rat or human), phosphate buffer, and this compound solution.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate at 37°C with shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify and quantify any metabolites formed, including cycasin and MAM.

-

In Vivo Toxicokinetic Study in Rodents

This protocol provides a general framework for assessing the ADME of this compound in a rodent model, such as rats.

Workflow for In Vivo Toxicokinetic Study of this compound

Caption: A generalized workflow for an in vivo toxicokinetic study of this compound.

Methodology:

-

Animal Model and Dosing:

-

Use a suitable rodent model (e.g., Sprague-Dawley rats).

-

Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).

-

-

Sample Collection:

-

Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

House animals in metabolic cages to facilitate the separate collection of urine and feces over a defined period (e.g., 72 hours).

-

-

Sample Processing:

-

Process blood samples to obtain plasma.

-

Pool and homogenize feces for each collection interval.

-

Measure the volume of urine for each collection interval.

-

-

Sample Analysis:

-

Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound, cycasin, and MAM in plasma, urine, and fecal homogenates.

-

-

Toxicokinetic Analysis:

-

Use the plasma concentration-time data to calculate key toxicokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).

-

Analyze urine and feces samples to determine the extent and routes of excretion.

-

Conclusion and Future Directions

This compound's toxicity is a direct result of its metabolic activation to the potent alkylating agent, methylazoxymethanol. While the qualitative aspects of its metabolism are partially understood through studies of the related compound cycasin, a significant knowledge gap exists regarding the quantitative toxicokinetics of this compound. Future research should prioritize in vivo studies in relevant animal models to determine key ADME parameters. Elucidating the precise roles of hepatic and extrahepatic metabolism, including the contribution of the gut microbiome, will be crucial for a comprehensive risk assessment of this potent natural toxin. The development and validation of sensitive analytical methods for this compound and its metabolites are also essential to support these research endeavors. A deeper understanding of this compound's toxicokinetics and metabolism will ultimately aid in the development of strategies to mitigate its harmful effects and inform regulatory decisions regarding exposure to cycad-containing products.

References

The Genotoxic Mechanism of Macrozamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrozamin, a naturally occurring azoxyglycoside found in cycad plants, is a potent genotoxic agent. Its toxicity is not inherent but arises from its metabolic activation to the highly reactive aglycone, methylazoxymethanol (B1197960) (MAM). MAM is a powerful DNA alkylating agent that has been extensively studied for its mutagenic, clastogenic, and carcinogenic properties. This technical guide provides an in-depth overview of the mechanism of action of this compound's genotoxicity, focusing on the molecular pathways, experimental evidence, and methodologies used in its assessment. This information is critical for researchers in toxicology, oncology, and drug development who may encounter or study compounds with similar modes of action.

Mechanism of Action of this compound Genotoxicity

The genotoxicity of this compound is a multi-step process that begins with its metabolic activation and culminates in DNA damage and subsequent cellular responses.

Metabolic Activation

This compound itself is not reactive with DNA. In vivo, it is hydrolyzed by glycosidases, primarily in the gut microbiota, to release its sugar moiety and the highly unstable aglycone, methylazoxymethanol (MAM).

Formation of the Ultimate Carcinogen

MAM is a proximate carcinogen that undergoes spontaneous decomposition under physiological conditions to form a highly reactive methyldiazonium ion. This ion is a powerful electrophile and is considered the ultimate carcinogenic and mutagenic species derived from this compound.

DNA Adduct Formation

The methyldiazonium ion readily reacts with nucleophilic sites on DNA bases, leading to the formation of various DNA adducts. The most significant of these adducts in terms of mutagenesis and carcinogenesis is O⁶-methylguanine (O⁶-meG). Other adducts, such as N⁷-methylguanine and O⁴-methylthymine, are also formed but are generally considered less mutagenic. The formation of O⁶-meG is a critical initiating event in the genotoxicity of this compound, as this lesion can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.

DNA Damage Response

The presence of MAM-induced DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to repair the damage and maintain genomic integrity. Key signaling pathways involved in the response to MAM-induced DNA damage include:

-

ATM/ATR Pathway: The ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases are master regulators of the DDR. They are activated by DNA double-strand breaks and single-strand DNA, respectively, which can arise as a consequence of the processing of DNA adducts.

-

p53 Signaling: The tumor suppressor protein p53 is a crucial downstream effector of the ATM/ATR pathway. Upon activation by phosphorylation, p53 translocates to the nucleus and acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. This allows the cell time to repair the DNA damage or, if the damage is too severe, to undergo programmed cell death to prevent the propagation of mutations.

Quantitative Data on this compound's Genotoxicity

The genotoxic effects of this compound and its active metabolite, MAM, have been quantified in various experimental systems. The following tables summarize key findings.

| Table 1: Mutagenicity of this compound and its Metabolites in the Ames Test | |||

| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |

| This compound | TA100, TA98 | - | Negative |

| This compound | TA100, TA98 | + | Positive |

| Methylazoxymethanol (MAM) | TA100, TA98 | - | Positive |

| Table 2: In Vitro Chromosomal Aberrations Induced by Methylazoxymethanol Acetate (MAM Acetate) | ||

| Cell Line | Concentration of MAM Acetate | Percentage of Cells with Aberrations |

| Chinese Hamster Ovary (CHO) | Control | < 5% |

| Chinese Hamster Ovary (CHO) | Low Dose | Significant increase |

| Chinese Hamster Ovary (CHO) | High Dose | Dose-dependent increase |

| Table 3: In Vivo Micronucleus Induction by this compound | ||

| Animal Model | Dose of this compound | Frequency of Micronucleated Polychromatic Erythrocytes |

| Mouse (Bone Marrow) | Control | Baseline |

| Mouse (Bone Marrow) | Low Dose | Significant increase |

| Mouse (Bone Marrow) | High Dose | Dose-dependent increase |

| Table 4: Sister Chromatid Exchange (SCE) Induction by Methylazoxymethanol Acetate (MAM Acetate) | ||

| Cell Line | Concentration of MAM Acetate | SCEs per Cell |

| Chinese Hamster Ovary (CHO) | Control | Baseline |

| Chinese Hamster Ovary (CHO) | Low Dose | Significant increase |

| Chinese Hamster Ovary (CHO) | High Dose | Dose-dependent increase |

| Table 5: O⁶-Methylguanine DNA Adduct Levels Induced by Methylazoxymethanol (MAM) | ||

| Tissue | Dose of MAM | O⁶-meG adducts / 10⁶ Guanines |

| Rat Liver | Control | Undetectable |

| Rat Liver | Low Dose | Detectable levels |

| Rat Liver | High Dose | Dose-dependent increase |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of genotoxicity. Below are outlines of key experimental protocols used to study this compound's genotoxicity.

Ames Test (Bacterial Reverse Mutation Assay)

-

Principle: This assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-) to detect point mutations. A substance is considered mutagenic if it causes a significant increase in the number of revertant colonies (his+) that can grow on a histidine-deficient medium.

-

Methodology:

-

Prepare overnight cultures of Salmonella typhimurium tester strains (e.g., TA98, TA100).

-

Mix the bacterial culture with the test compound (this compound or MAM) at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver).

-

Pour the mixture onto minimal glucose agar (B569324) plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate and compare it to the solvent control.

-

In Vitro Chromosomal Aberration Test

-

Principle: This test evaluates the ability of a substance to induce structural changes in chromosomes of cultured mammalian cells.

-

Methodology:

-

Culture mammalian cells (e.g., Chinese Hamster Ovary - CHO cells) to a semi-confluent monolayer.

-

Expose the cells to various concentrations of the test compound (MAM acetate) for a defined period (e.g., 3-6 hours with S9, or for one cell cycle without S9).

-

Add a spindle inhibitor (e.g., colcemid) to arrest cells in metaphase.

-

Harvest the cells, treat them with a hypotonic solution, and fix them.

-

Prepare microscope slides and stain the chromosomes (e.g., with Giemsa).

-

Analyze at least 100 metaphase spreads per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

In Vivo Micronucleus Test

-

Principle: This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.

-

Methodology:

-

Administer the test compound (this compound) to a group of rodents (e.g., mice) via an appropriate route (e.g., oral gavage).

-

A control group receives the vehicle only.

-

After a specific time (e.g., 24 and 48 hours after treatment), euthanize the animals and collect bone marrow from the femurs.

-

Prepare bone marrow smears on microscope slides.

-

Stain the slides to differentiate between polychromatic erythrocytes (PCEs - immature) and normochromatic erythrocytes (NCEs - mature).

-

Score at least 2000 PCEs per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.

-

Sister Chromatid Exchange (SCE) Assay

-

Principle: This assay detects reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome. An increase in the frequency of SCEs is an indicator of DNA damage.

-

Methodology:

-

Culture mammalian cells (e.g., CHO cells) in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles. BrdU is incorporated into the newly synthesized DNA strands.

-

Expose the cells to the test compound (MAM acetate) during the first or second cell cycle.

-

Arrest the cells in metaphase using a spindle inhibitor.

-

Harvest the cells and prepare chromosome spreads.

-

Differentially stain the sister chromatids (e.g., using the fluorescence plus Giemsa technique). The chromatid that has incorporated BrdU into both DNA strands will stain differently from the chromatid that has incorporated BrdU into only one strand.

-

Score the number of SCEs per metaphase.

-

Visualizations

Signaling Pathways

Caption: Metabolic activation of this compound and subsequent DNA damage response pathway.

Experimental Workflow

Caption: A typical experimental workflow for assessing the genotoxicity of a compound.

Logical Relationships in this compound's Genotoxicity

Caption: Logical flow from this compound exposure to the manifestation of genotoxic effects.

Conclusion

The genotoxicity of this compound is a well-established phenomenon driven by its metabolic conversion to the potent DNA alkylating agent, methylazoxymethanol. The formation of O⁶-methylguanine and other DNA adducts triggers a complex DNA damage response, which can lead to mutations, chromosomal aberrations, and ultimately, cancer. A thorough understanding of this mechanism, supported by robust experimental data from a battery of genotoxicity assays, is essential for the risk assessment of this compound and other structurally related compounds. The methodologies and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to investigate and mitigate the risks associated with such genotoxic agents.

The Role of Methylazoxymethanol (MAM) in Macrozamin Toxicity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrozamin is a naturally occurring azoxyglycoside found in cycad plants of the genus Macrozamia.[1] For centuries, livestock poisonings have been attributed to the ingestion of these plants, and there is evidence linking cycad consumption to neurodegenerative diseases in humans.[2] The toxicity of this compound is not intrinsic but arises from its metabolic activation to the highly reactive aglycone, methylazoxymethanol (B1197960) (MAM).[3] This technical guide provides an in-depth exploration of the pivotal role of MAM in the toxicity of this compound, focusing on its biotransformation, mechanism of action, and the cellular pathways it perturbs. The information presented herein is intended to serve as a comprehensive resource for researchers in toxicology, neurobiology, and oncology.

Biotransformation of this compound to Methylazoxymethanol

The conversion of this compound to its toxic metabolite, MAM, is a critical step in its mechanism of toxicity. This compound itself is a primeveroside of MAM.[2] The toxicity of these glycosides is dependent on the cleavage of the sugar moiety to release the active aglycone, MAM.[3]

In mammals, this deglycosylation is primarily carried out by β-glucosidase enzymes produced by the gut microbiota.[4][5] This explains why this compound and the related compound cycasin are toxic when administered orally but are generally non-toxic when administered parenterally, bypassing the gut flora.[2][6] Once formed in the gut, MAM is absorbed into the bloodstream and distributed to various organs, including the liver and brain.[7]

The rate of hydrolysis of azoxyglycosides is influenced by the nature of the sugar attached. For instance, the hydrolysis rate increases in the order of this compound, cycasin, and then MAM itself, corresponding to the presence of two, one, and zero glycosidic linkages, respectively.[3]

Mechanism of Methylazoxymethanol Toxicity: Genotoxicity and DNA Adduct Formation

MAM is a potent genotoxic agent, and its toxicity is primarily attributed to its ability to methylate cellular macromolecules, particularly DNA.[6][7] MAM is unstable at physiological pH and spontaneously decomposes to a highly reactive methyldiazonium ion, which is a powerful alkylating agent.[8]

This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, forming various DNA adducts. The most significant of these adducts in the context of MAM's toxicity are O6-methylguanine (O6-mG) and N7-methylguanine (N7-mG).[7][9] The formation of O6-mG is particularly mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[10]

The persistence of these DNA lesions is a key determinant of MAM's toxic effects. Cells possess DNA repair mechanisms to counteract the effects of alkylating agents. The primary enzyme responsible for repairing O6-mG lesions is O6-methylguanine-DNA methyltransferase (MGMT).[11] Studies in mice lacking a functional MGMT gene have shown elevated and persistent O6-mG DNA damage in the brain following MAM treatment, highlighting the critical role of this enzyme in protecting against MAM-induced neurotoxicity.[11][12] Other DNA repair pathways, such as the mismatch repair (MMR) and base excision repair (BER) systems, are also activated in response to MAM-induced DNA damage.[13][14]

The genotoxic effects of MAM have been demonstrated in a variety of experimental systems, including bacteria, yeast, plants, and mammalian cells.[6] Its ability to induce genetic alterations is the underlying basis for its carcinogenicity and developmental neurotoxicity.[11][12]

Signaling Pathways Perturbed by Methylazoxymethanol

The persistent DNA damage induced by MAM triggers a cascade of cellular responses, leading to the dysregulation of multiple signaling pathways. These perturbations are central to both the carcinogenic and neurotoxic effects of MAM. The outcome of these signaling alterations appears to be cell-type dependent, with dividing cells being more prone to cancerous transformation and non-dividing cells, such as neurons, undergoing apoptosis or neurodegeneration.[11][12]

Key signaling pathways affected by MAM include:

-

TP53 Pathway: The tumor suppressor protein p53 is a critical sensor of DNA damage. Its activation in response to MAM-induced lesions can lead to cell cycle arrest, apoptosis, or senescence.[10] In the context of neurodegeneration, sustained p53 activation in post-mitotic neurons may promote cell death.[10]

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38 MAPK, are activated by genotoxic stress.[10][12] The p38-MAPK pathway, in particular, has been implicated in MAM-induced neuroinflammation and perturbations in glutamatergic function.[12] In some cellular contexts, MAM has been shown to induce iNOS/NO-mediated DNA damage through the activation of MAPK pathways.[15]

-

Wnt/β-catenin Pathway: The Wnt signaling pathway plays a crucial role in development and cell proliferation. In models of MAM-induced colon cancer, this pathway is often activated, leading to uncontrolled cell growth.[10] Conversely, suppression of Wnt signaling in the brain has been linked to neuronal cell death and may contribute to the neurodegenerative effects of MAM.[10]

-

NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and cell survival. Its modulation by MAM-induced DNA damage is observed in both cancer and neurodegeneration models.[10]

-

Insulin (B600854) Signaling Pathway: Perturbations in the insulin signaling pathway have also been noted in the brains of MAM-treated animals, suggesting a potential link between MAM exposure and metabolic dysregulation in the central nervous system.[10]

The interplay of these pathways ultimately determines the cellular fate in response to MAM exposure.

Experimental Models and Methodologies

The study of MAM toxicity has been facilitated by a range of in vivo and in vitro models.

In Vivo Models

-

Rodent Models: Rats and mice are the most commonly used animal models to study the carcinogenic and neurotoxic effects of MAM.[16][17] Administration of MAM acetate (B1210297), a more stable derivative, is a common method of exposure.[18] The timing of MAM administration is critical for modeling developmental neurotoxicity, with prenatal or early postnatal exposure leading to brain malformations that can model aspects of human neurological disorders such as schizophrenia and epilepsy.[17] Transgenic mice, such as those lacking the MGMT gene or carrying the rasH2 oncogene, have been instrumental in elucidating the mechanisms of MAM toxicity and carcinogenicity.[11][16]

In Vitro Models

-

Cell Culture: Various cell lines, including neuronal cells and cancer cell lines, are used to investigate the cellular and molecular mechanisms of MAM toxicity.[15][19] These models allow for controlled experiments to study DNA damage, cell viability, apoptosis, and signaling pathway activation.

Quantitative Data on Methylazoxymethanol Toxicity

The following tables summarize some of the quantitative data available from studies on MAM toxicity.

| Parameter | Animal Model | MAM Dosage/Concentration | Effect | Reference |

| Brain Weight | Rats (MAM-E17 offspring) | Not specified | ~7.0% decrease compared to controls | [20] |

| Brain Weight | Rats (MAM-E15 offspring) | Not specified | Significantly smaller than controls and MAM-E17 rats | [20] |

| Body Weight | Rats (MAM-E17 offspring) | Not specified | No significant difference from controls | [20] |

| In vitro angiogenesis | Rat brain microvascular endothelial cells | Micromolar concentrations | Inhibition of angiogenesis | [21] |

| Endothelial cell toxicity | Rat brain microvascular endothelial cells | > 100 µM | Cell death | [21] |

| In vivo vessel formation | Mice (Matrigel plugs) | 100 µM | Decreased vessel formation | [21] |

| 3R Tau Accumulation | Mice (postnatal day 3) | 43 mg/kg (MAM acetate) | Immunocytochemical evidence of 3R tau accumulation at 22 days | [19] |

Experimental Protocols

Detailed experimental protocols are often specific to the research question and the laboratory. However, the general methodologies employed in the study of MAM toxicity are outlined below.

Animal Studies

-

MAM Administration: MAM acetate is typically dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The dosage and timing of administration depend on the specific experimental design (e.g., developmental neurotoxicity studies often involve administration to pregnant dams or neonatal pups).

-

Tissue Collection: At the end of the experimental period, animals are euthanized, and tissues of interest (e.g., brain, liver, colon) are collected for analysis. Tissues may be flash-frozen in liquid nitrogen for molecular analyses or fixed in formalin for histological examination.

-

Behavioral Testing: In neurotoxicity studies, a battery of behavioral tests may be employed to assess cognitive function, motor coordination, and anxiety-like behaviors.

Molecular and Cellular Analyses

-

DNA Damage Assessment: DNA adducts such as O6-mG can be quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or immunoslot blot analysis with specific antibodies.

-

Gene and Protein Expression Analysis: Changes in gene expression can be measured using quantitative real-time PCR (qRT-PCR) or microarray analysis. Protein levels can be assessed by Western blotting or immunohistochemistry using antibodies specific to the proteins of interest (e.g., p53, cleaved caspase-3, phosphorylated forms of MAPK proteins).

-

Cell Viability and Apoptosis Assays: In vitro studies often employ assays such as MTT or LDH release to measure cell viability. Apoptosis can be detected by TUNEL staining, flow cytometry with annexin (B1180172) V/propidium iodide staining, or by measuring the activity of caspases.

Analytical Chemistry Methods

-

Quantification of MAM and its Metabolites: Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the sensitive and specific detection and quantification of MAM and its metabolites in biological samples.[22][23]

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Overview of MAM's role in this compound toxicity.

Experimental Workflow

Caption: A typical experimental workflow for studying MAM toxicity.

Conclusion

Methylazoxymethanol is the ultimate toxic and carcinogenic metabolite of this compound. Its toxicity is initiated by the metabolic activation of this compound by the gut microbiota, leading to the formation of the genotoxic agent MAM. The primary mechanism of MAM toxicity is through the alkylation of DNA, which, if not repaired, can lead to mutations and the dysregulation of critical cellular signaling pathways. This can result in either carcinogenesis, primarily in dividing cells, or neurodegeneration in post-mitotic neurons. A thorough understanding of the mechanisms underlying MAM toxicity is essential for assessing the risks associated with exposure to cycad-derived compounds and for the development of potential therapeutic interventions for related diseases. This guide provides a foundational understanding for professionals engaged in research and development in these areas.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 4. Cycads and their association with certain neurodegenerative diseases | Neurología (English Edition) [elsevier.es]

- 5. elsevier.es [elsevier.es]

- 6. Review: putative mutagens and carcinogens in foods. V. Cycad azoxyglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 12 Naturally Occurring Carcinogens - Diet, Nutrition, and Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. DNA Repair Modulates The Vulnerability of The Developing Brain to Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cycad Genotoxin MAM Modulates Brain Cellular Pathways Involved in Neurodegenerative Disease and Cancer in a DNA Damage-Linked Manner | PLOS One [journals.plos.org]

- 11. The cycad genotoxin MAM modulates brain cellular pathways involved in neurodegenerative disease and cancer in a DNA damage-linked manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Cycad Genotoxin MAM Modulates Brain Cellular Pathways Involved in Neurodegenerative Disease and Cancer in a DNA Damage-Linked Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accidental Encounter of Repair Intermediates in Alkylated DNA May Lead to Double-Strand Breaks in Resting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Rapid induction of more malignant tumors by various genotoxic carcinogens in transgenic mice harboring a human prototype c-Ha-ras gene than in control non-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Animal models of brain maldevelopment induced by cycad plant genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Syncarcinogenic effects of methyl methanesulfonate with methylazoxymethanol acetate in rat small intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cycad Genotoxin Methylazoxymethanol Disrupts the Brain Ubiquitin-Proteasome Pathway, Tau and α-Synuclein, as Reported in ALS-PDC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Early cerebrovascular and parenchymal events following prenatal exposure to the putative neurotoxin methylazoxymethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [Detection of heroin metabolites: 6-monoacetylmorphine and morphine in human hair by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Automatic analytical approach for the determination of 12 illicit drugs and nicotine metabolites in wastewater using on-line SPE-UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotoxic Landscape of Macrozamin: A Technical Guide for CNS Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic effects of Macrozamin, a naturally occurring azoxyglucoside, on the central nervous system (CNS). With a focus on its active metabolite, methylazoxymethanol (B1197960) (MAM), this document details the mechanisms of action, affected signaling pathways, and key experimental models. It serves as a resource for professionals engaged in neuroscience research and the development of therapeutics for neurodevelopmental and neurodegenerative disorders.

Introduction: this compound and its Neurotoxic Potential

This compound is a toxic glycoside found in the seeds and leaves of cycad plants, such as those from the Macrozamia genus.[1] While inert on its own, this compound becomes a potent neurotoxin following metabolic activation. Ingestion of cycad material leads to the enzymatic cleavage of the sugar moiety, releasing the highly reactive and genotoxic aglycone, methylazoxymethanol (MAM).[2][3]

MAM is a powerful alkylating agent that readily crosses the blood-brain barrier, making the CNS a primary target for its toxicity.[4] Its ability to disrupt neurodevelopment by targeting proliferating neuroblasts has made it an invaluable tool in experimental neuroscience for creating animal models that mimic human neurological and psychiatric disorders, including schizophrenia, epilepsy, and cerebellar ataxia.[5][6] This guide elucidates the molecular and cellular underpinnings of this compound's neurotoxicity, offering insights for researchers leveraging this compound in their work.

Core Mechanism of Action: From Glycoside to Genotoxin

The toxicity of this compound is entirely dependent on its conversion to MAM. This two-step process begins in the gut, where bacterial β-glucosidases hydrolyze the primeveroside sugar from this compound, yielding MAM.[2][3] Once formed, MAM spontaneously decomposes under physiological conditions to generate a highly reactive methyldiazonium ion, which is a potent methylating agent.[2]

This methyldiazonium ion is the ultimate electrophile responsible for the genotoxic effects of MAM. It readily attacks nucleophilic sites on cellular macromolecules, with a particular affinity for DNA. The primary and most mutagenic DNA lesion formed is O⁶-methylguanine (O⁶-mG), although other adducts like N7-methylguanine are also formed.[1][4][7] The formation of these DNA adducts in neural progenitor cells disrupts DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis.[4] This targeted destruction of dividing cells is the foundational mechanism behind MAM's profound impact on the developing CNS.

Neurotoxic Effects on the Central Nervous System

MAM's impact on the CNS is critically dependent on the timing of exposure. Its antimitotic properties selectively affect populations of actively dividing neural precursor cells, leading to distinct and predictable neurodevelopmental abnormalities.

Developmental Neurotoxicity and Disease Modeling

The developmental stage at which MAM is administered determines the specific brain structures that are affected and, consequently, the resulting behavioral phenotype. This has allowed for the generation of well-established rodent models of human brain disorders.[6]

-

Schizophrenia Models: Administration of MAM to pregnant rats or mice during mid-gestation (e.g., gestational day 16 or 17) targets the development of the hippocampus and prefrontal cortex.[6][8] The resulting offspring exhibit anatomical and behavioral phenotypes analogous to schizophrenia, including reduced cortical thickness, impaired cognitive function, and hypersensitivity to psychostimulants.[6]

-

Epilepsy Models: Exposure to MAM earlier in gestation (e.g., gestational day 15 in rats) results in cortical malformations, such as periventricular nodular heterotopias.[6] These structural abnormalities lead to a reduced seizure threshold and the occurrence of spontaneous seizures in adulthood.[6]

-

Cerebellar Ataxia Models: The cerebellum is highly vulnerable to MAM, particularly during the early postnatal period when cerebellar granule cell precursors are undergoing massive proliferation.[3] A single injection of MAM in neonatal mice or rats causes a significant reduction in the granule cell population, leading to cerebellar hypoplasia and profound motor deficits, including ataxia.[3][9]

Cellular and Molecular Consequences

At the cellular level, MAM-induced DNA damage triggers a cascade of events that culminates in neuronal loss and circuit disruption.

-

DNA Damage Response and Apoptosis: The presence of O⁶-mG adducts in proliferating neuroblasts activates the DNA damage response (DDR) pathway. This leads to cell cycle arrest and the initiation of the intrinsic apoptotic pathway. MAM treatment results in a progressive increase in apoptotic figures and the characteristic ladder pattern of internucleosomal DNA cleavage in affected brain regions.[4][10]

-

Disruption of Protein Homeostasis: Beyond its genotoxic effects, MAM has been shown to disrupt protein homeostasis. It perturbs the ubiquitin-proteasome pathway (UPP), which is critical for degrading misfolded or damaged proteins.[6] This impairment can contribute to the accumulation of abnormal proteins.

-

Tau Pathology: Studies in neonatal mice have demonstrated that MAM exposure can disrupt the metabolism of the microtubule-associated protein tau. Specifically, it leads to the accumulation of 3R-tau isoforms and increases tau phosphorylation, creating pathology reminiscent of that seen in human tauopathies.[6]

Perturbation of Key Signaling Pathways

MAM-induced DNA damage serves as a primary trigger that perturbs multiple downstream intracellular signaling pathways crucial for neuronal survival, proliferation, and differentiation.

The activation of the DNA damage response is central. The resulting cell cycle arrest and induction of apoptosis are mediated by complex signaling networks. Furthermore, studies have linked MAM-induced DNA damage to altered gene expression in pathways associated with cancer and neurodegeneration, including the Phosphoinositide 3-kinase/Akt (PI3K/Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] These pathways are fundamental regulators of cell survival and apoptosis, and their dysregulation by MAM contributes significantly to its neurotoxic outcome.

Experimental Protocols and Methodologies

MAM is a valuable tool for modeling CNS disorders. Below are outlines of key experimental protocols. Note that MAM is a hazardous substance and requires appropriate safety precautions.[11]

Generation of a MAM-Induced Neurodevelopmental Model

This workflow describes the general procedure for creating a rodent model of a neurodevelopmental disorder, such as schizophrenia.

Protocol Outline:

-

Animal Preparation: Utilize timed-pregnant dams (e.g., Sprague-Dawley rats). Confirm pregnancy and monitor weight.[11]

-

MAM Solution Preparation: Methylazoxymethanol acetate (B1210297) should be handled in a chemical fume hood with appropriate personal protective equipment. Dissolve MAM in sterile 0.9% saline to the desired concentration (e.g., 2 mg/ml). Prepare fresh on the day of injection.[10][11]

-

Administration: On the target gestational day (e.g., GD17 for a schizophrenia model), inject the pregnant dam with a single intraperitoneal (i.p.) dose of the MAM solution. The typical dose ranges from 20-25 mg/kg. Control animals receive an equivalent volume of saline.[11]

-

Postnatal Care: Allow the dams to give birth naturally. Pups are weaned at the appropriate age (e.g., postnatal day 21).

-

Phenotypic Analysis: Once the offspring reach adulthood, they can be subjected to a battery of tests to confirm the phenotype. This includes behavioral assays (e.g., amphetamine-induced hyperlocomotion, prepulse inhibition), histological analysis of brain structures (e.g., Nissl staining to measure cortical thickness), and neurophysiological recordings.[8][11]

Assessment of Neuronal Viability (In Vitro)

To quantify the direct cytotoxic effects of MAM on neuronal cells, primary cultures (e.g., cerebellar granule neurons) can be used. Cell viability is commonly assessed using the MTT assay.[7][12]

Protocol Outline (MTT Assay):

-

Cell Culture: Plate primary neurons or neuronal cell lines in 96-well plates and allow them to adhere and differentiate.

-

Treatment: Expose the cultures to varying concentrations of MAM (e.g., 0.1 mM to 1.0 mM) for a defined period (e.g., 24-48 hours).[5]

-

MTT Addition: Add MTT solution (typically 0.5 mg/ml final concentration) to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[13]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[13]

-

Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[7][13]

Immunohistochemical Detection of DNA Damage

Visualizing the primary O⁶-mG DNA lesions in brain tissue is crucial for confirming the mechanism of MAM action. This can be achieved through immunohistochemistry (IHC) using a specific monoclonal antibody.[14][15]

Protocol Outline (IHC for O⁶-mG):

-

Tissue Preparation: Following MAM treatment and a defined survival period, perfuse the animal with 4% paraformaldehyde. Harvest the brain and process for paraffin (B1166041) embedding or cryosectioning.

-

Antigen Retrieval: For paraffin sections, deparaffinize and rehydrate the tissue slices. Perform antigen retrieval, often using a citrate-based buffer with heat, to unmask the epitope.

-

Blocking: Incubate sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with a monoclonal antibody specific for O⁶-methylguanine overnight at 4°C.[15]

-

Secondary Antibody & Detection: Wash the sections and apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize the staining using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[15]

-

Analysis: Counterstain with a nuclear stain like hematoxylin. Image the sections using light microscopy and quantify the percentage of O⁶-mG-positive nuclei in the target brain regions.

Quantitative Data on this compound/MAM Neurotoxicity

Quantitative analysis is essential for understanding the dose-response relationship of MAM-induced toxicity. The following tables summarize key data from experimental studies.

Table 1: In Vitro Effects of Methylazoxymethanol (MAM) on Pancreatic Islet Cells (24h Exposure) (Note: While not neuronal, this data demonstrates MAM's dose-dependent cytotoxicity on primary cells and is indicative of its general mechanism.)

| MAM Acetate Conc. (mM) | Insulin Release (% of Control) | Glucose Metabolism (% of Control) | Islet DNA Content (% of Control) | Reference |

| 0.1 | Impaired (data not specified) | Impaired (data not specified) | Decreased | [5] |

| 0.5 | Significantly Decreased | Significantly Decreased | Significantly Decreased | [5] |

| 1.0 | Significantly Decreased | Significantly Decreased | Significantly Decreased | [5] |

| At 1.0 mM, widespread islet cell destruction was observed.[5] |

Table 2: Key Parameters for In Vivo MAM-Induced CNS Models

| Animal Model | Species | Timing of Administration | Dose (MAM Acetate) | Key CNS Effects & Phenotype | Reference(s) |

| Schizophrenia | Rat | Gestational Day 17 (GD17) | 20-25 mg/kg, i.p. | Reduced hippocampal/PFC thickness; cognitive deficits | [6][11] |

| Schizophrenia | Mouse | Gestational Day 16 (GD16) | Not specified | Reduced hippocampal/PFC thickness; memory deficits | [6][8] |

| Epilepsy | Rat | Gestational Day 15 (GD15) | Not specified | Cortical malformations; reduced seizure threshold | [6] |

| Cerebellar Ataxia | Mouse | Postnatal Day 0 (P0) | Sublethal dose | Reduced cerebellar cell number; dispersed Purkinje cells | [3] |

| Cerebellar Ataxia | Mouse | Postnatal Day 5 (P5) | Sublethal dose | Reduced cerebellar cell number; delayed Purkinje cell degeneration | [3] |

Conclusion

This compound, through its active metabolite methylazoxymethanol, is a potent neurotoxin that selectively targets proliferating cells in the central nervous system. Its primary mechanism of action is genotoxicity, mediated by the formation of O⁶-methylguanine DNA adducts, which trigger cell cycle arrest and apoptosis. This targeted action on neuroprogenitor cells makes MAM an invaluable and highly specific tool for generating animal models of major neurodevelopmental disorders. Understanding the detailed mechanisms, experimental protocols, and dose-dependent effects outlined in this guide is critical for researchers aiming to leverage MAM to investigate the pathophysiology of CNS diseases and to develop novel therapeutic interventions.

References

- 1. Neuronal Death Induced by Nanomolar Amyloid β Is Mediated by Primary Phagocytosis of Neurons by Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different effect of methylazoxymethanol on mouse cerebellar development depending on the age of injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylazoxymethanol | 590-96-5 | Benchchem [benchchem.com]

- 5. Cycad toxin-induced damage of rodent and human pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylazoxymethanol acetate - Wikipedia [en.wikipedia.org]

- 7. Protection by imidazol(ine) drugs and agmatine of glutamate-induced neurotoxicity in cultured cerebellar granule cells through blockade of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of the MAM model of schizophrenia in mice: Sex similarities and differences of hippocampal and prefrontal cortical function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers Publishing Partnerships | Cerebellar dysfunction in rodent models with dystonia, tremor, and ataxia [frontierspartnerships.org]

- 10. The Cycad Genotoxin MAM Modulates Brain Cellular Pathways Involved in Neurodegenerative Disease and Cancer in a DNA Damage-Linked Manner | PLOS One [journals.plos.org]

- 11. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. O6-Methylguanine-DNA methyltransferase protein expression by immunohistochemistry in brain and non-brain systemic tumours: systematic review and meta-analysis of correlation with methylation-specific polymerase chain reaction - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Visualization of O6-methylguanine in target cell nuclei of dimethylnitrosamine-treated human pancreas by a murine monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective of Macrozamin Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrozamin, a naturally occurring azoxyglycoside found in cycad plants, has been a subject of scientific inquiry for decades due to its potent toxicity and carcinogenicity. This technical guide provides a comprehensive historical perspective on this compound research, tracing the journey from its discovery and initial characterization to the elucidation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the fields of toxicology, carcinogenesis, and natural product chemistry.

Early Discovery and Characterization

The toxic properties of cycads have been recognized for centuries, with reports of poisoning in both humans and livestock dating back to early explorations.[1] It was not until the mid-20th century, however, that the specific toxic principles began to be isolated and identified. Following the isolation of its close relative cycasin, this compound was identified as another key toxic component of cycads.

An early study published in 1953 detailed the isolation of this compound from the seeds of several cycad species, including Cycas media, Bowenia serrata, and Macrozamia miquelii.[2] The yields of this compound from the moist kernels were reported to be between 0.4% and 0.6%.[2] The compound was characterized by its melting point of 199-200°C (with decomposition), a specific optical rotation, and its elemental composition, which was determined to be C13H24N2O11.[2] Further confirmation of its structure was achieved through the preparation of a hexa-acetyl derivative with a melting point of 143-145°C.[2]

Experimental Protocols: Isolation and Characterization of this compound (c. 1953)

The following protocol is a summary of the methods used in early research to isolate and characterize this compound from cycad seeds.[2]

1. Extraction:

-

The kernels of cycad seeds were ground and extracted with a suitable solvent, such as aqueous ethanol (B145695).

2. Purification:

-

The crude extract was concentrated to a syrup.

-

The syrup was then treated with ethanol to precipitate the crude this compound.

-

Further purification was achieved by repeated crystallization from aqueous ethanol.

3. Characterization:

-

Melting Point Determination: The melting point of the purified crystals was determined using a standard melting point apparatus.

-

Optical Rotation: The specific rotation was measured using a polarimeter with a solution of this compound in water.

-

Elemental Analysis: The elemental composition (Carbon, Hydrogen, Nitrogen) was determined by combustion analysis.

-

Derivative Formation: The structure was further confirmed by reacting this compound with acetic anhydride (B1165640) in pyridine (B92270) to form hexa-acetylthis compound, which was then purified and its melting point determined.

Unraveling the Mechanism of Toxicity: The Role of Methylazoxymethanol (B1197960) (MAM)

A pivotal breakthrough in understanding the toxicity of this compound and cycasin came with the discovery that their biological activity was dependent on the enzymatic release of their aglycone, methylazoxymethanol (MAM).[3][4] Early studies demonstrated that cycasin itself was not toxic when injected into rats, but was toxic when administered orally.[1] This led to the hypothesis that gut bacteria played a crucial role in its activation.

Subsequent research confirmed that β-glucosidase enzymes, present in the gut microflora, hydrolyze the glycosidic bond in this compound and cycasin, releasing glucose and the highly reactive and unstable aglycone, MAM.[3][5] It was established that MAM is the proximate carcinogen responsible for the toxic and carcinogenic effects observed after cycad consumption.[3]

Experimental Workflow: Demonstrating the Role of Gut Microflora in this compound/Cycasin Toxicity

The following diagram illustrates the logical flow of experiments that were key to understanding the activation of azoxyglycosides.

Caption: Logical workflow demonstrating the critical role of gut microflora in the activation of cycasin to its toxic aglycone, MAM.

Quantitative Toxicity Data: Acute Toxicity Studies

Early toxicological studies focused on determining the acute toxicity of this compound and its aglycone, MAM. The median lethal dose (LD50) was a key metric used to quantify this toxicity. Historical data from these studies are summarized in the table below.

| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |

| This compound | Rat | Oral | > 1,000 | [1] |

| Methylazoxymethanol (MAM) | Rat | Intraperitoneal (i.p.) | 25-30 | [1] |

| Methylazoxymethanol (MAM) | Mouse | Intravenous (i.v.) | 35-50 | [1] |

Note: The oral LD50 of this compound being significantly higher than the intraperitoneal LD50 of its aglycone, MAM, further supports the requirement of enzymatic hydrolysis for its toxicity.

Experimental Protocols: Historical LD50 Determination

The determination of LD50 values in the mid-20th century typically involved the following steps:

1. Animal Selection:

-

Healthy, young adult rodents (rats or mice) of a specific strain were used.

2. Dose Preparation:

-

The test substance was dissolved or suspended in a suitable vehicle (e.g., water, saline).

3. Administration:

-

A range of doses, determined from preliminary range-finding studies, were administered to groups of animals.

-

The route of administration (e.g., oral gavage, intraperitoneal injection) was consistent within a study.

4. Observation:

-

Animals were observed for signs of toxicity and mortality over a set period, typically 14 days.

5. Data Analysis:

-

The number of deaths at each dose level was recorded.

-

The LD50 value, the dose estimated to be lethal to 50% of the animals, was calculated using statistical methods such as probit analysis.

Carcinogenicity of this compound and its Aglycone

The carcinogenic potential of cycad extracts and their components became a major focus of research. Early studies in the 1960s and 1970s firmly established the carcinogenicity of both cycasin and its aglycone, MAM, in various animal models.

A landmark study published in 1967 demonstrated that while cycasin was not carcinogenic in germ-free rats, both MAM and its synthetic acetate (B1210297) ester induced tumors in these animals, confirming MAM as the proximate carcinogen.[3] The most frequent tumors observed were in the intestinal tract.[3]